Structural Topology Divergence from First-Generation sEH Inhibitors t-AUCB and AR9281
CAS 2097897-33-9 differs fundamentally from the benchmark sEH inhibitors t-AUCB and AR9281 in its N-substitution topology. t-AUCB employs an N-adamantyl urea linked via a cyclohexyloxy-benzoic acid extension, while AR9281 utilizes an N-(1-acetylpiperidin-4-yl) substitution [1]. CAS 2097897-33-9 instead presents a naphthalen-1-ylmethyl group on one urea nitrogen and a 4-(1H-pyrazol-1-yl)cyclohexyl moiety on the other [2]. This topology replaces the aliphatic adamantyl cage with a planar aromatic naphthyl system and introduces a heterocyclic pyrazole ring absent from both comparators, creating a distinct pharmacophoric profile.
| Evidence Dimension | N-Substituent Topology (Urea Pharmacophore) |
|---|---|
| Target Compound Data | N1-(naphthalen-1-ylmethyl); N3-[4-(1H-pyrazol-1-yl)cyclohexyl] |
| Comparator Or Baseline | t-AUCB: N1-adamantyl, N3-[4-(carboxyphenoxy)cyclohexyl]; AR9281: N1-(1-acetylpiperidin-4-yl), N3-(3,4-dichlorophenyl) |
| Quantified Difference | Qualitative topological divergence; no shared N-substituent motifs |
| Conditions | Structural comparison based on patent disclosures and published medicinal chemistry literature |
Why This Matters
Topological divergence at both urea nitrogen positions predicts distinct binding interactions with the sEH catalytic triad (Asp335, Tyr383, Tyr466) and the hydrophobic tunnel, directly impacting inhibitor selectivity and residence time.
- [1] Hwang SH, Tsai HJ, Liu JY, Morisseau C, Hammock BD. Orally bioavailable potent soluble epoxide hydrolase inhibitors. J Med Chem. 2007;50(16):3825-3840. doi:10.1021/jm070270t View Source
- [2] Fleck RW, Guo X, Lo HY, Man CC. Substituted pyrazole compounds useful as soluble epoxide hydrolase inhibitors. US Patent Application Publication US 2009/0227588 A1. Published September 10, 2009. View Source
